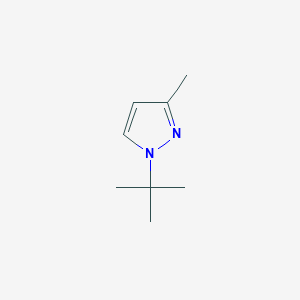

1-Tert-butyl-3-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold for a vast array of chemical compounds. nih.govroyal-chem.com These derivatives are not commonly found in nature, which is likely related to the biological difficulty of forming the N-N bond. mdpi.com However, their synthetic accessibility has led to their widespread investigation and application across various scientific disciplines. nih.govmdpi.com

In medicinal chemistry, pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. nih.govmdpi.com This has culminated in the development of several commercially successful drugs. mdpi.comtandfonline.com Beyond pharmaceuticals, pyrazole derivatives are crucial in agrochemicals, where they are utilized in the formulation of herbicides and fungicides. royal-chem.comresearchgate.net Furthermore, their unique electronic and structural properties make them valuable in materials science for creating conductive polymers and other advanced materials. royal-chem.com The ability of pyrazoles to act as ligands for metal ions has also led to their extensive use in coordination chemistry and catalysis. smolecule.comacs.org

Scope and Relevance of 1-Tert-butyl-3-methyl-1H-pyrazole within Heterocyclic Chemistry

Within the diverse family of pyrazoles, this compound holds particular importance as a versatile building block and a subject of detailed research. The presence of the tert-butyl group at the 1-position and a methyl group at the 3-position imparts specific steric and electronic properties to the molecule. The bulky tert-butyl group can act as a protecting group, which is a key feature in multi-step organic syntheses as it can be removed under specific acidic conditions. orgsyn.org This allows for selective reactions at other positions of the pyrazole ring.

The substitution pattern of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, its amine derivative, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, is a key intermediate in the preparation of various N-heterocycles with potential applications in medicinal chemistry and material science. mdpi.commdpi.com The reactivity of this compound and its derivatives has been explored in various reactions, including condensation reactions to form imines, which can then be used in cycloaddition reactions to construct fused pyrazole systems. mdpi.comsemanticscholar.orgresearchgate.net

The study of this compound and its derivatives contributes significantly to the broader understanding of structure-activity relationships in heterocyclic chemistry. Research on this compound and its analogues aids in the design of new molecules with tailored electronic, biological, and material properties.

Properties

IUPAC Name |

1-tert-butyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-5-6-10(9-7)8(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSBVYINPUYVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591116 | |

| Record name | 1-tert-Butyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191089-20-0 | |

| Record name | 1-tert-Butyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 3 Methyl 1h Pyrazole and Its Functionally Modified Analogs

Cyclocondensation Approaches to the Pyrazole (B372694) Core

The most traditional and widely employed method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This approach offers a straightforward and atom-economical route to a wide variety of pyrazole derivatives.

Condensation of Hydrazines with 1,3-Dicarbonyl Systems

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.gov In the context of 1-tert-butyl-3-methyl-1H-pyrazole, this would involve the condensation of tert-butylhydrazine (B1221602) with acetylacetone (B45752). The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. jetir.org The use of an acid catalyst is often employed to facilitate the condensation and cyclization steps. jetir.org

A general procedure for a similar synthesis of 3,5-dimethyl pyrazole involves dissolving acetylacetone in ethanol, followed by the addition of hydrazine hydrate (B1144303) and a catalytic amount of ammonium (B1175870) chloride. jetir.org This mixture is then typically heated to drive the reaction to completion. For the synthesis of this compound, tert-butylhydrazine would be used in place of hydrazine hydrate. The reaction of 1,3-diketones with hydrazines is a cornerstone of pyrazole synthesis, providing a direct route to the heterocyclic core. nih.govjchemlett.com

Cyclocondensation with β-Ketoesters and Related Derivatives

β-Ketoesters and their derivatives are versatile precursors for pyrazole synthesis, often leading to the formation of pyrazolones, which can be further modified. clockss.orgorgsyn.org The reaction of a β-ketoester with a hydrazine initially forms a hydrazone, which can then undergo intramolecular cyclization. nih.gov For instance, the reaction of β-enamino keto esters with hydrazines provides pyrazole and isoxazole (B147169) derivatives under mild conditions. clockss.org

A pertinent example is the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine hydrochloride and 3-aminocrotononitrile, a derivative of a β-ketoester. acs.org This reaction highlights the utility of β-dicarbonyl equivalents in accessing functionally modified pyrazoles. The reaction of β-ketoesters with hydrazines can also be extended to four-component syntheses to create more complex pyrazole-fused ring systems. nih.gov

Regioselectivity Control in Cyclocondensation Reactions

A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, from unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity of the condensation. The reaction can potentially yield two regioisomers, in this case, this compound and 1-tert-butyl-5-methyl-1H-pyrazole. The regiochemical outcome is influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. ucm.es

The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of regioisomers. nih.govacs.org The selectivity can be influenced by factors such as the nature of the solvent and the presence of catalysts. For instance, using arylhydrazine hydrochlorides in reactions with trichloromethyl enones leads to the 1,3-regioisomer, while the free hydrazine base yields the 1,5-regioisomer. ucm.es The greater electrophilicity of one carbonyl carbon over the other in the diketone can direct the initial nucleophilic attack of the substituted nitrogen of the hydrazine, thereby influencing the final product distribution. acs.org

Advanced Catalytic Syntheses

To overcome the limitations of classical methods, such as harsh reaction conditions and lack of regioselectivity, advanced catalytic approaches have been developed for pyrazole synthesis. These methods often offer milder conditions, higher yields, and improved selectivity.

Transition Metal-Catalyzed Cycloadditions (e.g., Rhodium, Copper, Palladium)

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including pyrazoles. These methods often involve cycloaddition reactions that can provide access to highly substituted pyrazoles with excellent control over regioselectivity.

Rhodium-catalyzed syntheses have been developed for the [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to form polysubstituted 3-aminopyrroles, which are related to the pyrazole core. scilit.com

Copper-catalyzed reactions are particularly prevalent and versatile. For example, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones yields 4-trifluoromethyl pyrazoles with excellent regioselectivity. acs.org Copper catalysts have also been employed in the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones. acs.org

Palladium-catalyzed cross-coupling reactions are also utilized, for instance, in the synthesis of C3, C4, and C5-phosphonylated pyrazoles from the corresponding halopyrazoles. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Pyrazole Synthesis

| Catalyst/Reagents | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | Alkenyl hydrazones | Pyrenylpyrazoles | 53-58% | acs.org |

| Cu(OTf)₂/phen | N-arylsydnones, 2-bromo-3,3,3-trifluoropropene | 4-trifluoromethyl pyrazoles | Moderate to excellent | acs.org |

| Rh₂(oct)₄ | N-sulfonyl-1,2,3-triazoles, isoxazoles | Polysubstituted 3-aminopyrroles | 47% | scilit.com |

| Pd(PPh₃)₂Cl₂, CuI | N-alkynyl indoles, azides | C-N axially chiral triazolyl indoles | Good to excellent | rsc.org |

Heterogeneous and Green Catalysis in Pyrazole Formation

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign methods for pyrazole synthesis. These approaches often utilize heterogeneous catalysts, which can be easily recovered and reused, and employ greener solvents or solvent-free conditions.

The synthesis of pyrazole derivatives has been achieved using various heterogeneous catalysts such as mesoporous SiO₂-Al₂O₃, jchemlett.com Ag/La-ZnO core-shell nanoparticles, researchgate.net and thiamine (B1217682) hydrochloride in aqueous media. acs.org These methods often offer advantages like high yields, short reaction times, and simple work-up procedures. For example, the four-component synthesis of 4H-pyrano[2,3-c]pyrazoles using an Ag/La-ZnO nanocatalyst under solvent-free grinding conditions provides excellent yields and minimizes waste. researchgate.net The use of water as a solvent and imidazole (B134444) as a catalyst also represents a green approach to pyrazolone (B3327878) synthesis.

Table 2: Examples of Heterogeneous and Green Catalysis in Pyrazole Synthesis

| Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ag/La-ZnO nanocatalyst | Solvent-free grinding, room temperature | 4H-pyrano[2,3-c]pyrazoles | up to 94% | researchgate.net |

| Thiamine hydrochloride | Water, ultrasound irradiation, room temperature | Dihydropyrano[2,3-c]pyrazoles | 91-94% | acs.org |

| Imidazole | Water | Pyrazole compounds | Good | |

| Mesoporous SiO₂:Al₂O₃ | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | Better to higher | jchemlett.com | |

| Ammonium chloride | Ethanol | 3,5-dimethyl pyrazole | Not specified | jetir.org |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a one-pot process. Several MCRs have been employed for the synthesis of pyrazole derivatives, including analogs that can be related to the this compound structure.

One notable example is the four-component synthesis of pyrano[2,3-c]pyrazoles. These reactions typically involve the condensation of a β-ketoester (such as ethyl acetoacetate), a hydrazine derivative, an aldehyde, and malononitrile. nih.govresearchgate.netresearchgate.net Various catalysts, including nano-eggshell/Ti(IV) and sodium benzoate, have been utilized to promote this transformation under environmentally benign conditions, often in aqueous media or solvent-free systems. nih.govresearchgate.net The reaction proceeds through a cascade of events, including Knoevenagel condensation and Michael addition, to afford the fused pyranopyrazole system in high yields. nih.gov

Another versatile approach involves the palladium-catalyzed Kumada–Sonogashira coupling followed by a cyclocondensation sequence to produce 1,3,5-substituted pyrazoles. beilstein-journals.org This method allows for the introduction of a wide variety of substituents onto the pyrazole ring with a high degree of control. The process can be extended through subsequent halogenation and further cross-coupling reactions, demonstrating its utility in creating diverse pyrazole libraries. beilstein-journals.org

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-component reaction | Aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | nano-eggshell/Ti(IV), room temp, solvent-free | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Four-component reaction | Aryl aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | Sodium benzoate, aqueous medium | Pyrano[2,3-c]pyrazoles | researchgate.net |

| Four-component reaction | (Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine, aqueous medium, room temp | Pyrano[2,3-c]pyrazole derivatives | researchgate.net |

| Sequentially Pd-catalyzed Kumada–Sonogashira cyclocondensation | Aryl iodides, ethynylmagnesium bromide, acyl chlorides, hydrazines | Pd catalyst, phenanthroline | 1,3,5-substituted pyrazoles | beilstein-journals.org |

Derivatization Strategies for Peripheral Functionalization

The functionalization of the this compound core is crucial for tuning its chemical and physical properties. Various derivatization strategies have been developed to introduce a range of functional groups onto the pyrazole ring and its substituents.

The introduction of a carbonyl chloride group at the C5 position of the pyrazole ring transforms it into a versatile intermediate for further modifications. The synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is typically achieved from its corresponding carboxylic acid. chemicalbook.comoakwoodchemical.com The carboxylic acid precursor, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid, can be synthesized through the cyclocondensation of a β-keto ester with a tert-butyl hydrazine derivative. oakwoodchemical.com The subsequent conversion of the carboxylic acid to the carbonyl chloride is commonly carried out using a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent like dichloromethane (B109758). dergipark.org.tr

Table 2: Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Thionyl chloride or Oxalyl chloride | 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | dergipark.org.tr |

Amination and reductive amination are powerful tools for introducing nitrogen-containing functional groups. Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This method is highly versatile and can be used to synthesize a wide range of primary, secondary, and tertiary amines. libretexts.orgorganic-chemistry.org

A specific application is the synthesis of N-substituted derivatives of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. nih.gov For instance, the reaction of 3-(tert-butyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine highlights the synthesis of aminopyrazole derivatives. nih.gov Reductive amination of aldehydes and ketones with various amines can be achieved using reducing agents like sodium cyanoborohydride (NaBH3CN) or BH3N(C2H5)3. masterorganicchemistry.comrsc.org

Table 3: Examples of Reductive Amination Reactions

| Amine Substrate | Carbonyl Compound | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|---|

| Various amines | Aldehydes/Ketones | BH3N(C2H5)3 | Secondary/Tertiary amines | rsc.org |

| Primary amines | Aldehydes | NaBH4, MeOH | N-alkylated amines | organic-chemistry.org |

| Benzylamine | Formaldehyde (B43269) | NaBH3CN | N-Methylbenzylamine | masterorganicchemistry.com |

The sulfonamide group is a key functional moiety in many pharmaceuticals. The synthesis of pyrazole-containing sulfonamides is often achieved through the reaction of an aminopyrazole with a sulfonyl chloride in the presence of a base. nih.govnih.govbutlerov.comresearchgate.net For example, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized by reacting 4-aminoantipyrine (B1666024) (ampyrone) with various substituted benzene (B151609) sulfonyl chlorides. nih.govnih.gov The reaction is typically carried out in a suitable solvent like dichloromethane with a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. nih.gov This method provides a straightforward route to a diverse range of pyrazole sulfonamide derivatives. butlerov.comresearchgate.net

Table 4: Synthesis of Pyrazole Sulfonamides

| Aminopyrazole | Sulfonyl Chloride | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Ampyrone | Substituted benzene sulfonyl chlorides | Triethylamine/Dichloromethane | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | nih.gov |

| 1-Aryl-6-pyrazol-1-yl-pyridazines | Chlorosulfonic acid | - | Pyrazolyl-pyridazine sulfonyl chlorides | butlerov.com |

The selective introduction of functional groups directly onto the pyrazole ring is a valuable strategy for creating diverse molecular architectures. Iodination of the pyrazole ring, for instance, provides a handle for further transformations such as cross-coupling reactions.

Regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles has been achieved with high control. rsc.orgrsc.orgresearchgate.net Treatment of these pyrazoles with n-butyllithium followed by quenching with elemental iodine leads to the exclusive formation of the 5-iodo derivatives. rsc.orgrsc.orgresearchgate.net Conversely, using an oxidant like ceric ammonium nitrate (B79036) (CAN) in the presence of iodine results in the selective formation of the 4-iodo isomers. rsc.orgrsc.org These iodinated pyrazoles can then be used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to introduce aryl and alkynyl groups, respectively. rsc.orgrsc.org Additionally, the synthesis of iodo-substituted allylic pyrazoles has been reported through the N-iodosuccinimide (NIS)-mediated regioselective addition of allenamides with pyrazoles. dntb.gov.ua

Table 5: Regioselective Iodination of Pyrazoles

| Pyrazole Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 1-Aryl-3-CF3-1H-pyrazoles | n-BuLi, then I2 | 1-Aryl-3-CF3-5-iodo-1H-pyrazoles | rsc.orgrsc.orgresearchgate.net |

| 1-Aryl-3-CF3-1H-pyrazoles | I2, Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF3-4-iodo-1H-pyrazoles | rsc.orgrsc.org |

| Pyrazoles | Allenamides, N-Iodosuccinimide (NIS) | Iodo-substituted allylic pyrazoles | dntb.gov.ua |

Elucidation of Reaction Pathways and Mechanistic Chemistry

Fundamental Reactivity of the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich heterocyclic system, a characteristic that underpins its versatile reactivity. nih.gov The presence of two adjacent nitrogen atoms, one pyrrole-like and one pyridine-like, creates distinct electronic properties within the five-membered ring. This inherent electronic distribution governs its susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Patterns

Due to its pronounced aromatic character, the pyrazole ring readily participates in electrophilic substitution reactions. researchgate.net The position of electrophilic attack is predominantly at the C4 position. rrbdavc.orgmdpi.com This regioselectivity is attributed to the relative stability of the resulting cationic intermediate. Attack at the C4 position allows for the delocalization of the positive charge across the ring without involving the already electron-deficient nitrogen atoms in destabilizing resonance structures. rrbdavc.org In contrast, electrophilic attack at the C3 or C5 positions would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen, making these positions significantly less favored. rrbdavc.org

The electron density calculations on the pyrazole ring reveal that the C4 position, along with the N1 and N2 atoms, possesses the highest electron density, making it the most susceptible to electrophilic attack. mdpi.com Conversely, the C3 and C5 positions have lower electron densities, rendering them more prone to nucleophilic attack. researchgate.netmdpi.com

Nucleophilic Reactivity of Nitrogen Centers

The pyrazole nucleus possesses two nitrogen atoms with distinct nucleophilic characteristics. The pyridine-like nitrogen (N2 in an N-unsubstituted pyrazole) is generally considered the more basic and, therefore, the more nucleophilic center. nih.govresearchgate.net This nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is readily available for donation to electrophiles. rrbdavc.org

Stereoelectronic and Steric Influences on Reactivity

The substituents on the pyrazole ring play a crucial role in modulating its reactivity through a combination of steric and electronic effects. researchgate.net These effects can influence reaction rates, regioselectivity, and the stability of intermediates and products.

Impact of the tert-Butyl Group on Reaction Kinetics and Selectivity

The tert-butyl group at the N1 position is a bulky substituent that exerts significant steric hindrance. This steric bulk can impede the approach of reagents to the adjacent C5 position and, to a lesser extent, the N2 nitrogen. numberanalytics.com For instance, in electrophilic substitution reactions, while the inherent electronic preference is for the C4 position, the tert-butyl group can further disfavor any potential interaction at the C5 position.

Electronic Effects of Substituents on Ring Activation/Deactivation

The electronic nature of substituents on the pyrazole ring significantly influences its reactivity. Electron-donating groups increase the electron density of the ring, thereby activating it towards electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring.

In 1-tert-butyl-3-methyl-1H-pyrazole, the methyl group at the C3 position is an electron-donating group. nih.gov This group increases the electron density of the pyrazole ring, particularly at the C4 and C5 positions, through inductive and hyperconjugation effects. This activation enhances the ring's susceptibility to electrophilic substitution at the C4 position. The tert-butyl group at N1, while primarily exerting a steric effect, is also weakly electron-donating. The combined electronic effects of the methyl and tert-butyl groups make the pyrazole ring in this compound more reactive towards electrophiles compared to an unsubstituted pyrazole. Studies have shown that electron-donating groups at the C3 position can increase the basicity of the pyrazole ring. nih.gov

Mechanistic Investigations of Key Transformations

The synthesis of this compound itself provides insight into the reactivity of the pyrazole core. A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648). mdpi.com The regioselectivity of this reaction is governed by a combination of steric and electronic factors of the substituents on both reactants. researchgate.netmdpi.com

For instance, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine involves a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. semanticscholar.orgmdpi.com The formation of the imine highlights the nucleophilic character of the exocyclic amino group at the C5 position, which is influenced by the electronic properties of the pyrazole ring.

Furthermore, the tert-butyl group can be utilized as a protecting group that can be removed under acidic conditions, demonstrating a key transformation of this substituted pyrazole. orgsyn.org This process underscores the stability of the pyrazole ring itself while allowing for synthetic manipulation at the nitrogen atom.

Acyl Transfer Mechanisms

The N-acylation of pyrazoles is a fundamental transformation, and understanding its mechanism is crucial for synthetic applications. While direct studies on the acyl transfer of this compound are not extensively detailed in the available literature, the reactivity of closely related pyrazole systems provides significant insights.

The acylation of pyrazole derivatives can be influenced by factors such as the nature of the acylating agent, the catalyst, and the reaction conditions. For instance, the deprotonated form of pyrazole can act as a potent nucleophile in acyl transfer reactions. organic-chemistry.org The efficiency of this catalysis is linked to the pKa of the azole, with pyrazole and its analogs being compared to other heterocyclic systems like 1,2,4-triazole. organic-chemistry.org

A relevant example is the N-sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a reaction akin to acylation. mdpi.com In a triethylamine-mediated reaction with 4-methylbenzenesulfonyl chloride in acetonitrile, the 5-amino group of the pyrazole derivative undergoes double N-sulfonylation. mdpi.com The completion of this reaction is confirmed by the absence of the –NH2 group's characteristic signal in the 1H NMR spectrum. mdpi.com This demonstrates the high nucleophilicity of the amino group at the 5-position of the pyrazole ring, which readily participates in acyl transfer-type reactions.

The reaction conditions for such transformations are typically mild, proceeding at room temperature. mdpi.com The use of a base like triethylamine (B128534) is crucial to facilitate the reaction, likely by deprotonating the amine and increasing its nucleophilicity. mdpi.com

Table 1: 1H and 13C NMR Data for the N-Sulfonylation Product of a this compound Derivative mdpi.com

| Position/Group | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| tert-butyl | 1.24 (s) | - |

| Methyl (on phenyl) | 2.48 (s) | - |

| Methyl (on pyrazole) | 3.40 (s) | - |

| H-4 (pyrazole) | 5.74 (s) | - |

| Hm (phenyl) | 7.34 (d) | - |

| Ho (phenyl) | 7.78 (d) | - |

Cycloaddition Mechanism Elucidation

Cycloaddition reactions are powerful tools for the synthesis of complex cyclic structures. The pyrazole nucleus can participate in or be formed through various cycloaddition pathways, most notably [3+2] cycloadditions.

The synthesis of pyrazoles often involves the [3+2] cycloaddition of diazo compounds with alkynes or alkenes. acs.org These 1,3-dipolar cycloadditions are a cornerstone in heterocyclic chemistry. acs.org While a concerted mechanism is often proposed for these reactions, stepwise pathways can also be viable depending on the specific reactants and conditions. researchgate.net

For instance, the reaction of azomethine imines derived from pyrazolidinones with alkynes can be catalyzed by copper(I), leading to the formation of fused pyrazole systems. researchgate.net The mechanism of such copper-catalyzed azide-alkyne cycloadditions (CuAAC) has been a subject of extensive study. researchgate.net

Furthermore, a dearomative (3+2) cycloaddition has been reported for the C-H amination of arenes and heteroarenes, where azidium ions react with aromatic substrates to form fused triazolinium adducts. acs.org This highlights the ability of aromatic systems, including those related to pyrazoles, to undergo cycloaddition under specific conditions. acs.org The regioselectivity of these reactions is a key aspect, often influenced by the electronic and steric properties of the substrates. acs.org

While specific studies elucidating the cycloaddition mechanisms of this compound as a reactant are not prevalent in the provided search results, the general principles of pyrazole chemistry suggest its potential to participate in such reactions, either as the diene or dienophile component, depending on the substitution pattern and reaction partners.

Proton Transfer and Tautomerism Studies

Tautomerism is a significant feature of certain pyrazole derivatives, influencing their structure, reactivity, and spectroscopic properties. Annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a well-documented phenomenon. researchgate.netnih.gov

A detailed study on 1H-pyrazole-3-(N-tert-butyl)-carboxamide, a compound structurally related to the title compound, provides valuable insights into this process. researchgate.net In the solid state, this compound exists as a single tautomer, as confirmed by 13C and 15N CP/MAS NMR spectroscopy. researchgate.net However, in solution, a dynamic equilibrium between two tautomers is observed. researchgate.net

The position of this equilibrium is dependent on temperature. At 293 K, the ratio of the 3-substituted to the 5-substituted tautomer is approximately 90:10. researchgate.net This indicates that the 3-substituted tautomer is the more stable form under these conditions. The study of such equilibria often involves low-temperature NMR spectroscopy to slow down the proton exchange rate, allowing for the observation of distinct signals for each tautomer. researchgate.net

The choice of tautomer is also influenced by the nature of the substituents on the pyrazole ring. For example, in 3(5)-disubstituted-1H-pyrazoles, a σ-donating group like a methyl group tends to favor the tautomer where the substituent is at the 3-position. nih.gov Conversely, electron-withdrawing groups can favor the 5-substituted tautomer. nih.gov

Table 2: Tautomeric Equilibrium of 1H-pyrazole-3-(N-tert-butyl)-carboxamide in Solution researchgate.net

| Condition | Major Tautomer | Minor Tautomer | Ratio (Major:Minor) |

|---|---|---|---|

| Solution at 293 K | 3-substituted | 5-substituted | 90:10 |

| Solid State | Exists as a single tautomer (3-substituted) | - |

The study of proton transfer and tautomerism is critical for understanding the fundamental chemical properties of pyrazole derivatives and for predicting their behavior in various chemical environments.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of 1-tert-butyl-3-methyl-1H-pyrazole by mapping the connectivity of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3-1.6 ppm). The methyl group on the pyrazole (B372694) ring would also be a singlet, integrating to three protons, likely resonating further downfield (around 2.2-2.4 ppm) due to the influence of the aromatic ring. The two protons on the pyrazole ring (H4 and H5) would appear as distinct signals, likely doublets due to mutual coupling, with chemical shifts characteristic of pyrazole ring protons (typically in the range of 6.0-8.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. Distinct signals would be expected for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The methyl group attached to the pyrazole ring would show a separate signal. The three carbon atoms of the pyrazole ring (C3, C4, and C5) would also have characteristic chemical shifts. The carbon attached to the tert-butyl group (C3) and the N-substituted carbon (C5) would be quaternary and their shifts would be influenced by the substituents. The CH carbon (C4) would appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | - | ~30-32 |

| C(CH₃)₃ | ~1.3-1.6 (s, 9H) | ~30-32 |

| C3-CH₃ | ~2.2-2.4 (s, 3H) | ~12-15 |

| C3 | - | ~150-155 |

| C4-H | ~6.0-6.5 (d) | ~105-110 |

| C5-H | ~7.3-7.8 (d) | ~135-140 |

| N1-C(CH₃)₃ | - | ~58-62 |

Note: These are predicted values based on general pyrazole chemistry and may vary depending on the solvent and experimental conditions.

To confirm the assignments from 1D NMR and establish the precise connectivity within the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the H4 and H5 protons of the pyrazole ring would be expected, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the tert-butyl and methyl groups to their corresponding carbon signals, as well as the H4 and H5 protons to the C4 and C5 carbons of the pyrazole ring.

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a sample. By integrating the signals in a ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, the absolute purity of a sample of this compound can be determined. This technique is highly accurate and can be used to monitor the progress of a reaction by analyzing the relative integrals of signals from starting materials and products over time. For instance, in the synthesis of this compound, qNMR could be used to determine the yield and purity of the final product without the need for chromatographic separation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental formula of the compound, confirming that the observed molecule corresponds to the expected structure. The calculated exact mass for C₈H₁₄N₂ can be compared with the experimentally determined value to a high degree of accuracy.

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often characteristic of the molecule's structure. For pyrazoles, common fragmentation pathways include the loss of a methyl group, cleavage of the tert-butyl group, and fragmentation of the pyrazole ring itself. The fragmentation pattern for this compound would be expected to show a prominent molecular ion peak, followed by fragments corresponding to the loss of a methyl radical (M-15) and a tert-butyl radical (M-57). The relative abundance of these fragments can provide further confirmation of the compound's structure. A key fragmentation process for the pyrazole ring involves the expulsion of HCN or N₂. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a dedicated spectrum for this compound is not widely published, data from closely related derivatives, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, allow for the assignment of characteristic vibrational modes of the core pyrazole structure. mdpi.comresearchgate.net

The FT-IR spectrum of this derivative shows distinct peaks that can be attributed to the this compound moiety. mdpi.com The high-frequency region is characterized by C-H stretching vibrations, while the lower frequency "fingerprint" region contains vibrations associated with the pyrazole ring itself.

Key vibrational frequencies for the core structure, inferred from a substituted derivative, are summarized below. mdpi.comresearchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group Assignment |

| C-H Stretching | 2957 | Pyrazole C-H |

| C-H Stretching | 2901, 2862 | tert-Butyl & Methyl C-H |

| C=N Stretching | 1595 | Pyrazole Ring |

| C=C Stretching | 1595 | Pyrazole Ring |

| C-H Bending | 1527, 1454 | tert-Butyl & Methyl |

Note: Data inferred from the spectrum of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. The table excludes vibrational modes from the sulfonamide and phenyl substituents. mdpi.comresearchgate.net

The peak at 2957 cm⁻¹ corresponds to the stretching of the C-H bond on the pyrazole ring. mdpi.comresearchgate.net The bands at 2901 and 2862 cm⁻¹ are characteristic of the aliphatic C-H stretching vibrations within the tert-butyl and methyl groups. mdpi.comresearchgate.net A strong absorption at 1595 cm⁻¹ is attributed to the overlapping stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring, a key feature for identifying this heterocyclic system. mdpi.comresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic structure of a molecule, particularly those containing chromophores such as aromatic rings or systems with π-electrons. The pyrazole ring in this compound acts as a chromophore.

The electronic transitions in pyrazole and its derivatives are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the parent compound, 1H-pyrazole, the maximal UV absorption occurs in the far UV region, with a reported absorption maximum (λmax) at approximately 203-210 nm. nist.govrsc.org

Alkyl substituents, such as the tert-butyl and methyl groups in this compound, generally cause a small bathochromic (red) shift. Therefore, the λmax for this compound is expected to be in a similar region, characteristic of the pyrazole π-system.

| Compound | λmax (nm) | Electronic Transition |

| 1H-Pyrazole (parent) | ~203 | π → π* |

Note: This data is for the parent pyrazole chromophore and serves as a reference for the expected absorption of this compound. rsc.org

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been detailed, the structure of the closely related tautomer, 5-tert-butyl-3-methyl-1H-pyrazole, has been reported to be isomorphous with 5-trimethylsilyl-3-methyl-1H-pyrazole. nih.gov This relationship allows for a reliable inference of the molecular geometry and crystal packing features.

The analysis of the isomorphous structure reveals that the pyrazole ring is planar. In the solid state, these molecules exhibit a strong tendency to form hydrogen-bonded aggregates. Specifically, they assemble into a tetramer through N—H⋯N hydrogen bonds, creating a distinct R₄⁴(12) hydrogen-bonding motif. nih.gov This supramolecular assembly is a key feature of the crystal packing for this class of pyrazoles.

The crystallographic data for the isomorphous silyl derivative provides insight into the expected unit cell parameters.

| Parameter | Value (for isomorphous C₇H₁₄N₂Si) |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 19.221 |

| c (Å) | 10.5812 |

| V (ų) | 3909.4 |

| Z | 16 |

Note: Data for 3-methyl-5-trimethylsilyl-1H-pyrazole, which is reported to be isomorphous with 5-tert-butyl-3-methyl-1H-pyrazole. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, rooted in the principles of quantum mechanics, are used to model the behavior of electrons in molecules, thereby predicting a wide range of chemical and physical properties. For 1-tert-butyl-3-methyl-1H-pyrazole, such calculations can determine its most stable three-dimensional structure, the distribution of electron density, and its spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. DFT methods are used to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule, and to calculate its electronic structure, which governs its chemical behavior.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, and a wide variety of functionals are available, each with its strengths and weaknesses. Common choices for organic molecules include hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals such as PBE0 or M06-2X might also be employed depending on the specific properties being investigated.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational expense. For a molecule like this compound, a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) would typically be used to provide a good description of the electronic structure. The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately modeling the geometry and properties of heterocyclic systems.

A hypothetical selection for a DFT study on this compound might involve the B3LYP functional paired with the 6-311+G(d,p) basis set to achieve a robust prediction of its geometry and electronic properties.

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. The predicted shifts for the ¹H and ¹³C nuclei of this compound would be compared to experimental spectra. For instance, a study on a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, reported experimental ¹H and ¹³C NMR data, which serves as a reference point for what might be expected for the parent pyrazole (B372694). mdpi.com

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the theoretical model. For example, in studies of other pyrazole derivatives, calculated vibrational frequencies have shown good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes to specific molecular motions. researchgate.net

The following table provides a hypothetical example of predicted vs. experimental spectroscopic data for this compound, based on methodologies applied to similar compounds.

| Parameter | Hypothetical Predicted Value (B3LYP/6-311+G(d,p)) | Expected Experimental Range |

| ¹H NMR (pyrazole H-4) | 5.8 - 6.2 ppm | ~ 5.7 - 6.1 ppm |

| ¹H NMR (N-methyl) | 3.6 - 4.0 ppm | ~ 3.5 - 3.9 ppm |

| ¹H NMR (tert-butyl) | 1.2 - 1.6 ppm | ~ 1.3 - 1.5 ppm |

| ¹³C NMR (pyrazole C-3) | 150 - 155 ppm | ~ 152 - 158 ppm |

| ¹³C NMR (pyrazole C-4) | 100 - 105 ppm | ~ 102 - 107 ppm |

| ¹³C NMR (pyrazole C-5) | 138 - 143 ppm | ~ 140 - 145 ppm |

| IR Frequency (C=N stretch) | 1580 - 1620 cm⁻¹ | ~ 1590 - 1630 cm⁻¹ |

| IR Frequency (C-H stretch) | 2950 - 3100 cm⁻¹ | ~ 2960 - 3110 cm⁻¹ |

| Note: This table is illustrative and not based on published data for this specific compound. |

Ab Initio Methods and Semi-Empirical Approaches

Beyond DFT, other computational methods can be applied to study this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the use of experimental data for parameterization. While generally more computationally demanding than DFT, they can offer higher accuracy for certain properties. For a molecule of this size, HF and MP2 calculations with appropriate basis sets would be feasible and could provide valuable benchmarks for the DFT results.

Semi-Empirical Approaches: Methods like AM1, PM3, and CNDO are less computationally intensive than ab initio or DFT methods because they use parameters derived from experimental data to simplify the calculations. rsc.orgnih.govnih.govresearchgate.net While less accurate, they can be useful for preliminary studies of large systems or for exploring reaction pathways where a large number of calculations are required. For this compound, a semi-empirical method could be used for an initial conformational analysis before refining the structures with more rigorous methods.

Reactivity and Selectivity Prediction

Theoretical calculations are also invaluable for predicting the chemical reactivity and selectivity of molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated using DFT or other quantum chemical methods.

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. The locations of the HOMO and LUMO on the molecular structure indicate the likely sites for electrophilic and nucleophilic attack, respectively. For pyrazole systems, electrophilic substitution often occurs at the C-4 position, a prediction that can be rationalized through FMO analysis. mdpi.com

A hypothetical FMO analysis for this compound would likely show the HOMO localized primarily on the pyrazole ring, particularly the C-4 and C-5 positions, while the LUMO might be distributed more across the N-N bond and the C-3 position of the ring.

| Molecular Orbital | Calculated Energy (eV) - Illustrative | Implication for Reactivity |

| HOMO | -6.5 | Site of electrophilic attack (electron donation) |

| LUMO | -0.5 | Site of nucleophilic attack (electron acceptance) |

| HOMO-LUMO Gap | 6.0 | Indicator of chemical stability |

| Note: This table is illustrative and not based on published data for this specific compound. |

Coordination Chemistry and Ligand Applications of 1 Tert Butyl 3 Methyl 1h Pyrazole Derivatives

Design and Synthesis of Pyrazole-Based Ligands

The pyrazole (B372694) scaffold is a cornerstone in the design of ligands for transition metal chemistry. Its two adjacent nitrogen atoms offer multiple coordination possibilities, and the carbon backbone can be readily functionalized to create ligands with varying denticity, geometry, and electronic properties. The presence of a bulky tert-butyl group at the N1 position and a methyl group at the C3 position, as in 1-tert-butyl-3-methyl-1H-pyrazole, imparts specific steric constraints that are pivotal in directing the structure of both the ligands and their metal complexes.

Monodentate and Polydentate Pyrazole Ligands

This compound itself is a classic example of a monodentate ligand, coordinating to a metal center through its sp²-hybridized N2 atom. The bulky N1-tert-butyl group generally precludes this nitrogen from participating in coordination and sterically shields the N2 atom and the adjacent C5 position.

The synthesis of more complex polydentate ligands often involves functionalizing the pyrazole ring at the C3, C4, or C5 positions. A common strategy for creating polydentate ligands is the synthesis of "scorpionate" ligands, or poly(pyrazolyl)borates. These are tripodal, anionic ligands that coordinate to a metal in a facial arrangement. For instance, novel tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate ligands have been synthesized, demonstrating the versatility of pyrazole-based structures in forming complex coordinating agents. nih.govacs.org Although these examples often feature substitution at the boron atom, the principle of linking pyrazole units to a central atom is fundamental. The reaction between a potassium pyrazolide and a haloborane under mild conditions is a versatile method for selectively producing bis-, tris-, or tetrakis(pyrazolyl)borates. acs.org

Another approach to building polydentate ligands is to introduce coordinating side arms onto the pyrazole ring. For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been synthesized by the condensation of a benzodiazepine (B76468) derivative with hydrazine (B178648) hydrate (B1144303). nih.gov This ligand acts as a bidentate N,O-chelator in coordination complexes. nih.gov Similarly, pyrazole derivatives with phosphine (B1218219) or thioether side chains attached to the carbon framework have been prepared, which form stable chelate complexes with metals like palladium. nih.gov

A key precursor for functionalized derivatives, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, can be synthesized by reacting tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile. orgsyn.org This amine provides a reactive handle for further elaboration into polydentate structures.

Chiral Pyrazole Ligands

The development of chiral pyrazole ligands is of significant interest for applications in asymmetric catalysis. The introduction of chirality can be achieved by several methods, such as attaching a chiral substituent to the pyrazole ring or its side chain.

One effective strategy involves the use of a chiral auxiliary. For example, the stereoselective synthesis of novel pyrazole derivatives has been accomplished using tert-butanesulfinamide as a chiral auxiliary. mdpi.com This approach typically involves the condensation of a chiral sulfinamide with an aldehyde to form a chiral imine, followed by stereoselective addition and subsequent cyclization to form the chiral pyrazole.

Another general method for synthesizing chiral pyrazoles involves the reaction of α-chiral tosylhydrazones with terminal alkynes. This cascade reaction proceeds through a 1,3-dipolar cycloaddition followed by a Current time information in Bangalore, IN.researchgate.net-sigmatropic rearrangement, which can transfer the stereogenic center to the N1 position of the pyrazole ring. While these methods are general, they highlight pathways that could potentially be adapted for the synthesis of chiral ligands based on the this compound framework.

Metal Complexation Studies

The coordination of pyrazole-based ligands to transition metals has been extensively studied, yielding a vast array of complexes with diverse structures and reactivity. The steric and electronic properties of the specific pyrazole ligand play a crucial role in determining the nature of the resulting metal complex.

Synthesis of Transition Metal Complexes (e.g., Palladium, Cobalt)

Palladium and cobalt complexes containing pyrazole-based ligands are of particular interest due to their catalytic and material applications.

Palladium Complexes: Palladium(II) complexes are readily synthesized by reacting a palladium(II) salt, such as PdCl₂, with the pyrazole ligand in an appropriate solvent. For example, palladium(II) complexes with chelating pyrazole-phosphine or pyrazole-thioether ligands have been prepared and structurally characterized. nih.gov In a specific instance involving a sterically demanding pyrazole, heteropolynuclear palladium complexes with 3-tert-butylpyrazolate as a bridging ligand have been synthesized. nih.gov The reaction of a pyrimidine-functionalized N-heterocyclic carbene (NHC) silver complex with a chloro(methyl)(cyclooctadiene)palladium(II) precursor yields a methylpalladium(II) complex, demonstrating the integration of substituted heterocycles into organometallic palladium chemistry. beilstein-journals.org

Cobalt Complexes: Cobalt complexes can be synthesized in various oxidation states. The reaction of a cobalt(II) salt with a pyrazole-derived ligand can lead to Co(II) or, with subsequent oxidation, Co(III) complexes. For instance, the complexation of cobalt(II) sulfate (B86663) with 3,5-dimethyl-1-thiocarboxamidepyrazole results in the formation of a Co(III) complex, Co(L)₃, where the ligand is deprotonated. researchgate.net In other work, mononuclear cobalt complexes with 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and characterized. rsc.org The use of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) in synthesizing homoleptic cobalt complexes highlights the formation of stable structures even with sterically bulky ligands. nih.gov In the realm of catalysis, cobalt complexes have been employed in dual photoredox/cobalt-catalyzed hydrohalogenation reactions, where a derivative of 1,3-dimethyl-1H-pyrazole was used as a migrating group. acs.orgacs.org

The table below summarizes representative syntheses of palladium and cobalt complexes with related pyrazole ligands.

| Metal | Pyrazole Ligand | Other Reagents | Complex Formula | Reference |

| Palladium | 3-(Diphenylphosphinomethyl)pyrazole | PdCl₂(NCMe)₂ | [PdCl₂{3-(Ph₂PCH₂)pzH}] | nih.gov |

| Palladium | 3-tert-Butylpyrazolate (3-tBupz) | [Pd(dba)₂], [Ag(OTf)] | HT-[Pd₂(Ag)₂(μ-3-tBupz)₆] | nih.gov |

| Cobalt | 3,5-Dimethyl-1-thiocarboxamidepyrazole (HL) | CoSO₄·7H₂O | [Co(L)₃] | researchgate.net |

| Cobalt | 3-Methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) | CoCl₂·6H₂O, DMF | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | rsc.org |

Characterization of Coordination Modes and Geometries

The coordination behavior of pyrazole ligands is diverse. researchgate.net Simple pyrazoles like this compound typically act as monodentate N-donors. However, functionalized pyrazoles can act as bridging or chelating ligands, leading to a variety of coordination geometries. X-ray crystallography is the definitive method for characterizing these structures.

For monodentate coordination, a single N2 atom binds to the metal center. In chelating ligands, such as those with phosphine, thioether, or acetamide (B32628) side arms, the pyrazole N2 and a donor atom from the side chain bind to the same metal center, typically forming a five- or six-membered ring. nih.govnih.gov This chelation results in stable, often square planar geometries for Pd(II) complexes. nih.gov

Pyrazolate anions (formed by deprotonation of the pyrazole N-H) are excellent bridging ligands, linking two or more metal centers. This is observed in the heteropolynuclear palladium complexes of 3-tert-butylpyrazolate, where the pyrazolate bridges two different metal atoms. nih.gov

Tripodal "scorpionate" ligands enforce a facial coordination geometry, where the three pyrazole nitrogen donors occupy one face of an octahedron. nih.gov The resulting metal complexes often exhibit distorted octahedral geometries. For example, a bismuth(III) complex with a tris(3-tert-butyl-2-sulfanylidene-1H-imidazol-1-yl)hydroborate ligand shows a distorted octahedral geometry due to the stereochemically active lone pair on the bismuth atom. nih.gov Similarly, copper(I) complexes with tris(pyrazolyl)methane ligands display geometries that are distorted from ideal tetrahedral. mdpi.com

The table below outlines observed coordination geometries for metal complexes with related pyrazole ligands.

| Metal Complex | Ligand Type | Coordination Geometry | Key Structural Feature | Reference |

| [PdCl₂{3-(MeSCH₂)pzH}] | Bidentate (N,S-chelate) | Slightly distorted square planar | Five-membered chelate ring | nih.gov |

| [Cd(L1)₂Cl₂] | Bidentate (N,O-chelate) | Distorted octahedral | Six-membered chelate ring | nih.gov |

| HT-[Pd₂(Ag)₂(μ-3-tBupz)₆] | Bridging pyrazolate | - | Pyrazolate bridges between Pd and Ag | nih.gov |

| [Cu(CHpz₃)(PPh₃)][BF₄] | Tripodal N-donor | Distorted tetrahedral | Tridentate facial coordination | mdpi.com |

Influence of Steric Bulk on Metal Coordination

The steric bulk of substituents on the pyrazole ring has a profound impact on the coordination chemistry of the ligand. The tert-butyl group, in particular, is known to exert significant steric hindrance.

In this compound, the tert-butyl group at the N1 position effectively blocks one side of the pyrazole ring. This steric shield influences the ligand's orientation upon coordination and can limit the accessibility of the metal center to other molecules, such as substrates or solvents. This can lead to the stabilization of lower coordination numbers or create a specific pocket around the metal's active site.

The steric effect of a C3-tert-butyl group has been well-documented. In heteropolynuclear palladium complexes with 3-tert-butylpyrazolate, the bulky substituent's orientation gives rise to two distinct linkage isomers: a "head-to-tail" (HT) and a "head-to-head" (HH) arrangement of the pyrazolate bridges. nih.gov The interconversion between these isomers is influenced by the nature of the other metals in the cluster. nih.gov

Furthermore, the introduction of bulky 3-tert-butyl substituents on tripodal scorpionate ligands is a key strategy for stabilizing monomeric species. nih.gov The steric hindrance prevents the formation of polymeric or oligomeric structures that are common with less bulky pyrazole ligands. This steric protection also helps to maintain an open coordination site on the metal, which is often crucial for catalytic activity. nih.gov Studies on copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands also highlight how steric hindrance at the C3 position of the pyrazole rings influences the structure, spectroscopic properties, and reactivity of the complexes. acs.org In some catalytic reactions, a significant steric difference between substituents on a substrate, such as a tert-butyl versus a methyl group, has been shown to influence the diastereoselectivity of the product. acs.org

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes featuring pyrazole-based ligands are instrumental in a variety of catalytic processes. The ability to modify the pyrazole ring at different positions allows for precise control over the steric and electronic environment of the metal center, which in turn dictates the catalytic performance. scispace.com

The design of pyrazole-based ligands is a key factor in optimizing the performance of metal catalysts. The steric bulk of substituents on the pyrazole ring can significantly impact the coordination geometry and reactivity of the metal center. scispace.comnih.gov For instance, the presence of a tert-butyl group can create a sterically hindered environment, which can be advantageous in promoting specific reaction pathways and enhancing selectivity. acs.orgbeilstein-journals.orgorganic-chemistry.org

The electronic properties of the pyrazole ligand also play a crucial role. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby influencing its catalytic activity. This fine-tuning of ligand properties is essential for developing highly efficient and selective catalysts for a range of organic transformations. scispace.com

Table 1: Impact of Ligand Substitution on Catalytic Activity

| Ligand Substituent | Effect on Metal Complex | Impact on Catalysis |

|---|---|---|

| Bulky groups (e.g., tert-butyl) | Increased steric hindrance | Enhanced selectivity, stabilization of catalytic species scispace.comacs.orgorganic-chemistry.org |

| Electron-donating groups | Increased electron density at the metal center | Enhanced reactivity in certain oxidative addition steps scispace.com |

| Electron-withdrawing groups | Decreased electron density at the metal center | Increased electrophilicity of the metal center, potentially favoring reductive elimination scispace.com |

| Chelating functionalities | Formation of stable, multi-dentate complexes | Increased catalyst stability and control over coordination geometry researchgate.net |

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium complexes bearing pyrazole-based ligands have demonstrated significant utility as pre-catalysts in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. scispace.comrsc.org This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. scispace.com

Research has shown that the steric bulk of the pyrazole ligand can enhance catalytic activity. For example, a bis(pyrazolyl)palladium(II) complex with a bulky tertiary butyl substituent on the pyrazole ring was effective in the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid. scispace.com The presence of electron-withdrawing substituents on the aryl halide substrate generally leads to an increase in conversion, while such groups on the phenylboronic acid have the opposite effect. scispace.com

The development of phosphine-free palladium catalysts is an area of active research, and pyrazole-based ligands offer a promising alternative. A phosphine-free 1,3,5-triphenylpyrazole acetate-bridged palladacycle has been shown to be an active precatalyst for both Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions with a wide substrate scope and low catalyst loadings. rsc.org

The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles, can be challenging due to the inhibitory effects of the acidic NH groups on the palladium catalyst. nih.gov However, specific precatalysts have been developed that allow for the successful coupling of these substrates under mild conditions. nih.gov

Table 2: Performance of Pyrazole-Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst | Substrates | Catalyst Loading (mol%) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Bis(pyrazolyl)palladium(II) with tertiary butyl substituent | Bromobenzene and phenylboronic acid | 0.33 | 81% conversion | scispace.com |

| 1,3,5-Triphenylpyrazole acetate-bridged palladacycle | Various aryl halides and boronic acids | 0.1 | Good to excellent yields | rsc.org |

| Precatalyst P1 | Unprotected indazole and phenylboronic acid | 1.0-1.5 | 95% yield | nih.gov |

Hydrogenation and Other Organometallic Catalysis

Beyond cross-coupling, pyrazole-metal complexes are active in a range of other organometallic catalytic reactions, including hydrogenation. Ruthenium(II) complexes bearing pyridine-based tridentate and bidentate ligands, which can include pyrazole moieties, have shown catalytic activity for the transfer hydrogenation of aryl ketones. nih.gov

The proton-responsive nature of protic pyrazoles (N-unsubstituted) makes them particularly interesting ligands in catalysis. nih.gov The coordination to a metal center can increase the acidity of the pyrazole NH proton, allowing the ligand to participate in acid-base catalysis. nih.gov

Table 3: Applications of Pyrazole-Metal Complexes in Organometallic Catalysis

| Catalytic Reaction | Metal | Ligand Type | Role of Pyrazole Ligand | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation of Ketones | Ruthenium(II) | Pyridine-based tridentate/bidentate | Ancillary ligand influencing catalyst activity | nih.gov |

| Intramolecular Hydroamination | Iridium | Half-sandwich C-N chelate with protic pyrazole | Metal-pyrazole bifunctional catalysis | nih.gov |

| Ring-Opening Polymerization of L-lactide | Titanium | Pyrazole derivatives | Cooperation effect to enhance catalytic activity | nih.gov |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of pyrazole derivatives to act as linkers between metal ions has led to their extensive use in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govacs.orgnih.gov These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. nih.govnih.gov

Pyrazolate-based MOFs are known for their superior stability, which is attributed to the high pKa of pyrazole. acs.org This stability, however, can sometimes lead to challenges in obtaining highly crystalline materials. acs.org Despite this, several chemically stable pyrazolate-based MOFs have been successfully synthesized and characterized. acs.org

The functionalization of the pyrazole ligand is a key strategy in designing MOFs with specific properties. For example, the use of T-shaped bifunctional pyrazole-isophthalate linkers has led to the synthesis of chiral MOFs with potential applications in enantioselective adsorption, separation, and catalysis. nih.gov

Coordination polymers can be formed through the self-assembly of organic ligands and metal ions. nih.gov Pyrazole is an effective linker for binding metal ions and plays a crucial role in the design of new functional coordination polymers. nih.gov It has been shown that 3-aminopyrazole (B16455) can form coordination polymers without the need for deprotonation of the pyrazole moiety, as the amino group participates in the coordination of the metal ion. nih.gov

Table 4: Examples of Pyrazole-Based MOFs and Coordination Polymers

| Material | Ligand | Metal Ion | Key Feature/Application | Reference |

|---|---|---|---|---|

| Al-3.5-PDA (MOF-303) | Pyrazole dicarboxylate | Aluminum | Highly efficient and reusable filter for formaldehyde (B43269) capture | nih.gov |

| 3,6T22-[Zn(Isa-az-tmpz)] | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Zinc | Chiral, ultramicroporous MOF | nih.gov |

| catena-poly[[dibromidocadmium(II)]-bis(μ-3-amino-1H-pyrazole)] | 3-amino-1H-pyrazole | Cadmium(II) | Coordination polymer with interchain hydrogen bonding | nih.gov |

| DZU-110 | tris(4-(1H-pyrazol-4-yl)phenyl)amine | Zinc(II) | Highly effective for iodine capture from water | rsc.org |

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

1-tert-butyl-3-methyl-1H-pyrazole is a key starting material for the creation of more complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. mdpi.com

Formation of Fused and Bridged Pyrazole (B372694) Systems

The pyrazole ring of this compound provides a robust scaffold for the construction of fused and bridged heterocyclic systems. For instance, derivatives of this compound can be utilized in reactions that lead to the formation of pyrazolo[3,4-b] mdpi.comorgsyn.orgresearchgate.netthiadiazines. In these syntheses, the pyrazole moiety is fused with a thiadiazine ring, creating a more complex polycyclic structure. nih.gov The strategic functionalization of the pyrazole ring is crucial for these transformations, enabling the annulation of additional rings.

Furthermore, 5-aminopyrazole derivatives, which can be prepared from this compound, are instrumental in synthesizing various bicyclic N-heterocycles. mdpi.com These reactions often involve the condensation of the amino group with other reagents to form fused systems like imidazo[1,2-b]pyrazoles. beilstein-journals.org The resulting fused pyrazole systems are being explored for their potential biological activities.

Incorporation into Diverse Molecular Scaffolds

The versatility of this compound extends to its incorporation into a wide array of molecular scaffolds. The pyrazole unit is a common feature in many biologically active compounds and can be integrated into larger molecules to modulate their properties. mdpi.com For example, it can be a part of multi-component reactions to build complex structures containing the pyrazole core. nih.gov

The ability to functionalize the pyrazole ring at different positions allows for the attachment of various substituents, leading to a diverse library of compounds. This adaptability makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates. The pyrazole scaffold itself is present in several marketed drugs, highlighting its importance in pharmaceutical research. mdpi.com

Intermediates in Multi-Step Synthesis

This compound and its derivatives often serve as crucial intermediates in lengthy synthetic sequences. The tert-butyl group plays a significant role here, acting as a protecting group for the pyrazole nitrogen. orgsyn.org This protection allows for selective reactions to be carried out on other parts of the molecule without affecting the pyrazole ring.

In a multi-step synthesis, a derivative such as 1-tert-butyl-3-methyl-1H-pyrazol-5-amine can be prepared and then used in subsequent reactions, for example, a C-N bond formation. orgsyn.org After the desired transformations are complete, the tert-butyl group can be removed to yield the final product. This strategy of protection and deprotection is a fundamental concept in organic synthesis, enabling the construction of complex molecules with high precision. The lability of the tert-butyl group under specific acidic conditions makes it particularly useful in this context. orgsyn.org

Role in C-N Bond Forming Reactions

The pyrazole nitrogen atoms in this compound and its derivatives can participate in various carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in organic chemistry. These reactions are essential for the synthesis of many pharmaceuticals and functional materials.

One notable application is in sulfonamidation reactions. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can react with sulfonyl chlorides in the presence of a base like triethylamine (B128534) to form N-sulfonylated pyrazole derivatives. mdpi.comresearchgate.net This reaction creates a new C-N bond and introduces a sulfonamide functional group, which is a common pharmacophore.

Furthermore, the amino group of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can undergo condensation reactions with aldehydes to form imines, which are intermediates for the synthesis of other N-heterocycles. mdpi.commdpi.com These reactions demonstrate the utility of this pyrazole derivative in constructing new C-N bonds and expanding the molecular complexity.

Utilization of the tert-Butyl Group as a Removable Protecting Group

The tert-butyl group attached to the pyrazole nitrogen in this compound serves as an effective and strategically valuable protecting group. orgsyn.org Protecting groups are essential in multi-step synthesis to mask reactive functional groups while other parts of the molecule are being modified.

The tert-butyl group on the pyrazole ring exhibits unusual lability, meaning it can be removed under relatively mild acidic conditions. orgsyn.org This is a desirable characteristic for a protecting group, as it allows for its removal without cleaving other sensitive functional groups in the molecule. Common reagents used for the deprotection include trifluoroacetic acid (TFA) in water or aqueous hydrochloric acid. orgsyn.org The use of TFA is often preferred as it is less corrosive and more volatile, simplifying the workup procedure. orgsyn.org

The removal of the tert-butyl group is an atom-economical process, as the byproduct is isobutylene, a volatile gas. orgsyn.org This ease of removal and the benign nature of the byproduct make the tert-butyl group an attractive choice for protecting the pyrazole nitrogen during complex synthetic routes.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Sulfonamidation | 4-methylbenzenesulfonyl chloride, triethylamine, acetonitrile, room temperature | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | researchgate.net |

| Deprotection | Trifluoroacetic acid, water, 95 °C | N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine | orgsyn.org |

| Imine Formation | p-Methoxybenzaldehyde, 120 °C, solvent-free | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | mdpi.com |

Supramolecular Chemistry and Advanced Materials Science Applications

Design of Self-Assembling Molecular Systems

While unsubstituted pyrazoles often self-assemble through predictable N-H···N hydrogen bonds to form chains, dimers, or other cyclic motifs, N-substituted pyrazoles like 1-tert-butyl-3-methyl-1H-pyrazole must rely on other non-covalent interactions to form ordered supramolecular structures. The design of self-assembling systems with this compound often leverages coordination with metal ions, where the pyrazole (B372694) ring acts as a ligand.

Research into sterically hindered pyrazoles has shown their capacity to form complex metal-organic clusters. For instance, a related compound, 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole, demonstrates the ability to form cyclic gold clusters, such as [Au₃(μ-L)₃] and [Au₄(μ-L)₄]. nih.gov In these structures, the pyrazolate ring bridges the gold ions. The tetrameric gold square cluster, [Au₄(μ-L)₄], can act as a "metalloligand," using its pendant pyridyl groups to coordinate with other metal ions like silver (Ag⁺). This results in a larger, self-assembled system, [Ag₂Au₄(μ₃-L)₄]²⁺, where silver ions span the edges of the gold square, stabilized by metallophilic Ag···Au interactions. nih.gov This principle of using a primary metal cluster as a building block for a larger assembly is a key strategy in supramolecular design.

Given that this compound lacks a coordinating pyridyl group, its self-assembly would depend on forming pyrazolate bridges between metal centers. The steric hindrance from the tert-butyl group is known to favor the formation of tetranuclear clusters over trinuclear ones in related coinage metal pyrazolates. nih.gov Therefore, it is expected that this compound would form stable, discrete tetranuclear metal clusters that could serve as synthons for creating more complex, multi-dimensional materials through the use of secondary linking ligands. Furthermore, crystal engineering studies on other N-substituted pyrazoles show that weak C-H···O and C-H···F hydrogen bonds can direct their packing in the solid state, indicating that even without strong hydrogen-bonding donors, highly ordered structures can be achieved. researchgate.netmdpi.com

Applications in Functional Materials

The incorporation of the this compound moiety into larger molecules and polymers is a promising route to novel functional materials with tailored properties.

The integration of heterocyclic units into polymer backbones can impart desirable thermal, mechanical, and electronic properties. While direct polymerization of this compound is not feasible, its functionalized derivatives are excellent candidates for monomer synthesis. A key derivative is 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid . fishersci.co.uk This molecule can be used in polycondensation reactions to create polyesters and polyamides.